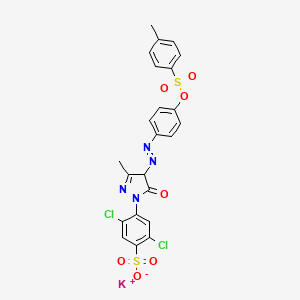
Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-4-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-4-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, potassium salt is a useful research compound. Its molecular formula is C23H17Cl2KN4O7S2 and its molecular weight is 635.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Benzenesulfonic acid derivatives, particularly the compound 2,5-dichloro-4-(4,5-dihydro-3-methyl-4-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, potassium salt (CAS Number: 6359-98-4), have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, including its effects on various biological systems and its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Characteristics
- Molecular Weight : 619.43 g/mol
- Molecular Formula : C23H17Cl2N4O7S2
- Solubility : Soluble in water due to its sulfonic acid group.
Antimicrobial Properties
Research indicates that benzenesulfonic acid derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Cardiovascular Effects
One notable study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results demonstrated that specific derivatives could significantly decrease perfusion pressure, indicating potential as cardiovascular agents. The study highlighted that compounds like 2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide showed marked reductions in coronary resistance compared to controls .
Mechanistic Insights
The biological activity of this compound may be attributed to several mechanisms:
- Calcium Channel Modulation : The compound has been suggested to interact with calcium channels, potentially leading to vasodilation and reduced myocardial oxygen demand.
- Enzyme Inhibition : Some derivatives may inhibit enzymes involved in inflammatory pathways, contributing to their therapeutic effects in cardiovascular diseases .
Study on Perfusion Pressure
In a controlled experiment, different concentrations of benzenesulfonamide derivatives were administered to isolated rat hearts. The findings are summarized in Table 1:
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Benzenesulfonamide | 0.001 | No significant change |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 | Significant decrease |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 | Moderate decrease |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 | Marked decrease |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 | Minimal change |
This study concluded that specific modifications in the chemical structure of benzenesulfonamides could enhance their pharmacological properties .
Eigenschaften
CAS-Nummer |
74082-25-0 |
|---|---|
Molekularformel |
C23H17Cl2KN4O7S2 |
Molekulargewicht |
635.5 g/mol |
IUPAC-Name |
potassium;2,5-dichloro-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C23H18Cl2N4O7S2.K/c1-13-3-9-17(10-4-13)38(34,35)36-16-7-5-15(6-8-16)26-27-22-14(2)28-29(23(22)30)20-11-19(25)21(12-18(20)24)37(31,32)33;/h3-12,22H,1-2H3,(H,31,32,33);/q;+1/p-1 |
InChI-Schlüssel |
QRGWETCCRJYPCA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















